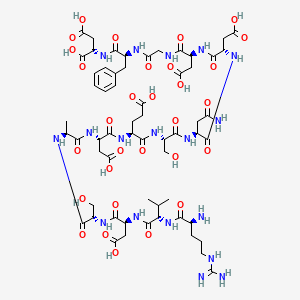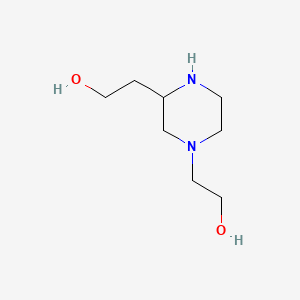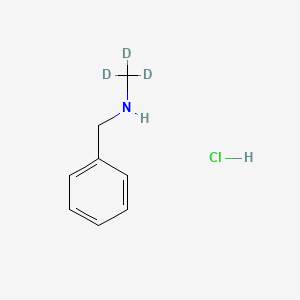![molecular formula C45H80O2 B571193 CHOLESTERYL OLEATE, [OLEATE-1-14C] CAS No. 119259-98-2](/img/no-structure.png)
CHOLESTERYL OLEATE, [OLEATE-1-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl Oleate, [Oleate-1-14C], is a radiolabeled form of cholesteryl oleate that is used in scientific research applications to study the metabolism and transport of cholesterol in the body. It is available for research and is not for use in diagnostic procedures . It is an esterified form of Cholesterol and can be used in the generation of solid lipid nanoparticle .
Synthesis Analysis
Cholesteryl oleate, [oleate-1-14C], is synthesized using a variety of methods. One method involves the ester interchange method, starting with cholesteryl acetate and the methyl esters of the fatty acids using sodium ethylate as a catalyst .Molecular Structure Analysis
The molecular formula of Cholesteryl Oleate is C45H78O2 . The molecular weight is 651.1 . The structure of Cholesteryl Oleate is also available as a 2D Mol file .Chemical Reactions Analysis
Cholesteryl oleate, [oleate-1-14C], is metabolized in the body by the action of various enzymes, including lipases and esterases. This compound is taken up by lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and is transported to various tissues in the body.Physical And Chemical Properties Analysis
Cholesteryl Oleate appears as a white powder . The melting point ranges from 44 to 47 °C . The initial boiling point and boiling range is 617.95°C . It is soluble in chloroform at a concentration of 0.1 g/mL .Mécanisme D'action
Cholesteryl Oleate, [Oleate-1-14C], is metabolized in the body by the action of various enzymes, including lipases and esterases. This compound is taken up by lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and is transported to various tissues in the body. Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .
Safety and Hazards
Orientations Futures
There are many potential future directions for research on Cholesteryl Oleate, [OLEATE-1-14C]. One area of interest is the role of cholesteryl oleate in the development of atherosclerosis and cardiovascular disease. Another area of interest is the uptake of the nanoemulsion by endothelial cells in the presence of HDL and LDL in atherosclerosis .
Relevant papers have been analyzed to provide this information .
Propriétés
Numéro CAS |
119259-98-2 |
|---|---|
Formule moléculaire |
C45H80O2 |
Poids moléculaire |
655.125 |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1/i43+2 |
Clé InChI |
PRLUQOOFPFWUKQ-ZGPGEJHESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



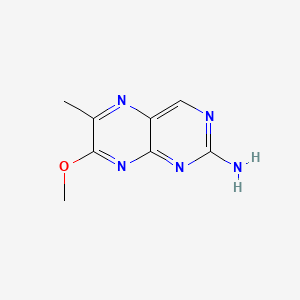


![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)
![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
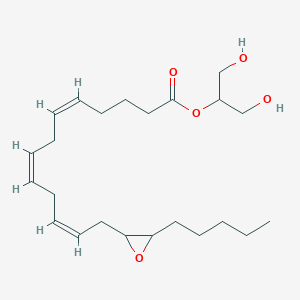
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)
![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)
